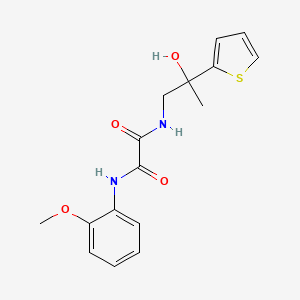
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a hydroxy group, and an oxalamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiophene-containing intermediate through a series of reactions involving thiophene and appropriate reagents. The hydroxy group is then introduced via a hydroxylation reaction. The final step involves the formation of the oxalamide moiety through a condensation reaction between the hydroxy-thiophene intermediate and 2-methoxyphenyl oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide moiety can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Wirkmechanismus
The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with molecular targets and pathways within biological systems. The hydroxy and oxalamide groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The thiophene ring can interact with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)cinnamamide
Uniqueness
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of both the thiophene ring and the oxalamide moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H18N2O4S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H18N2O4S/c1-16(21,13-8-5-9-23-13)10-17-14(19)15(20)18-11-6-3-4-7-12(11)22-2/h3-9,21H,10H2,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
PGBHIRGXNRRMDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1OC)(C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


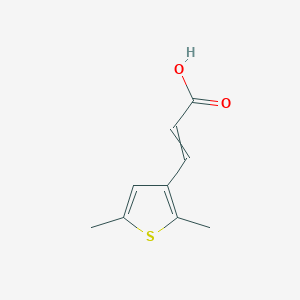
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
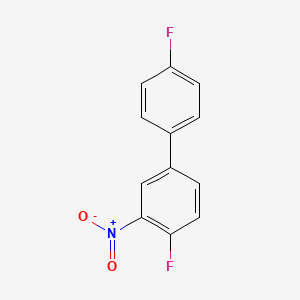

![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)

![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
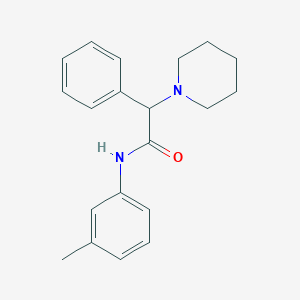
![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)
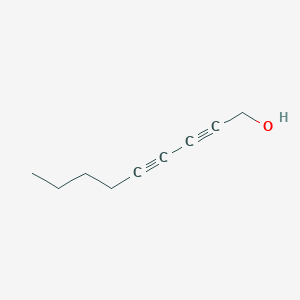
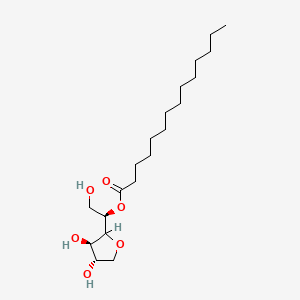
![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)
![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)
